8-Bromo-4-hydroxy-6-methylquinoline-3-carboxylic acid ethyl ester
CAS No.: 67643-32-7
Cat. No.: VC3856292
Molecular Formula: C13H12BrNO3
Molecular Weight: 310.14 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 67643-32-7 |
---|---|
Molecular Formula | C13H12BrNO3 |
Molecular Weight | 310.14 g/mol |
IUPAC Name | ethyl 8-bromo-6-methyl-4-oxo-1H-quinoline-3-carboxylate |
Standard InChI | InChI=1S/C13H12BrNO3/c1-3-18-13(17)9-6-15-11-8(12(9)16)4-7(2)5-10(11)14/h4-6H,3H2,1-2H3,(H,15,16) |
Standard InChI Key | PJWXOCIGKHQPCT-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2Br)C |
Canonical SMILES | CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2Br)C |
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
8-Bromo-4-hydroxy-6-methylquinoline-3-carboxylic acid ethyl ester is a heterocyclic organic compound belonging to the quinoline family. Its systematic name reflects the substituents on the quinoline backbone:
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8-Bromo: A bromine atom at position 8.
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4-Hydroxy: A hydroxyl group at position 4.
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6-Methyl: A methyl group at position 6.
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3-Carboxylic acid ethyl ester: An ethyl ester moiety at position 3 .
The molecular formula is C₁₃H₁₂BrNO₃, with a molecular weight of 310.14 g/mol . The SMILES notation (CCOC(=O)C1=CNC2=C(C=C(C=C2C1=O)C)Br
) confirms the spatial arrangement of substituents .
Table 1: Key Identifiers of 8-Bromo-4-hydroxy-6-methylquinoline-3-carboxylic Acid Ethyl Ester
Property | Value | Source |
---|---|---|
CAS Number | 67643-32-7 | |
Molecular Formula | C₁₃H₁₂BrNO₃ | |
Molecular Weight | 310.14 g/mol | |
SMILES | CCOC(=O)C1=CNC2=C(C=C(C=C2C1=O)C)Br |
Structural Analogues and Derivatives
Quinoline derivatives with modifications at positions 3, 4, 6, and 8 exhibit varied biochemical activities. For example:
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6-Bromo-4-chloro-8-methylquinoline-3-carboxylic acid ethyl ester (CAS 1016780-82-7): Differs by a chlorine substituent at position 4 instead of hydroxyl .
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4-Amino-8-bromo-6-methylquinoline-3-carboxylic acid ethyl ester (CAS 1242260-34-9): Features an amino group at position 4 rather than hydroxyl .
These structural variations influence solubility, binding affinity, and metabolic stability, making them valuable for structure-activity relationship (SAR) studies .
Synthesis and Production
Downstream Applications: 8-Bromo-cAMP Synthesis
A critical application of this compound is its use as a precursor for 8-bromo-cAMP, a membrane-permeable cAMP analog resistant to phosphodiesterase degradation. This analog activates PKA, making it a cornerstone in studying cAMP-dependent signaling pathways in cellular processes like metabolism and gene expression .
Table 2: Downstream Products and Their Roles
Product | Function | Application Area |
---|---|---|
8-Bromo-cAMP | Activates PKA; mimics cAMP signaling | Cell biology, Pharmacology |
Physicochemical Properties
Computed and Experimental Data
Key physicochemical properties include:
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LogP (Partition Coefficient): Estimated at ~3.3, indicating moderate lipophilicity suitable for cell membrane penetration .
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Hydrogen Bond Donors/Acceptors: 1 donor (-OH) and 4 acceptors (ester carbonyl, hydroxyl, quinoline nitrogen) .
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Rotatable Bonds: 3, contributing to conformational flexibility .
Applications in Biochemical Research
Protein Kinase A (PKA) Signaling Studies
8-Bromo-cAMP, derived from this compound, is widely used to investigate PKA-mediated processes such as:
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Glycogen Metabolism: Regulation of glycogen synthase and phosphorylase kinase in hepatocytes .
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Gene Expression: cAMP response element-binding protein (CREB) activation in neuronal cells .
Drug Discovery and Development
Quinoline derivatives are explored for their:
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